molecular formula C10H14N2O B2854456 4-(1-Cyclopropylethoxy)-2-methylpyrimidine CAS No. 2197877-20-4

4-(1-Cyclopropylethoxy)-2-methylpyrimidine

Cat. No.: B2854456
CAS No.: 2197877-20-4
M. Wt: 178.235
InChI Key: WKBDPPOFYSBSTR-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylethoxy)-2-methylpyrimidine is a synthetic pyrimidine derivative designed for research and development applications. Pyrimidine scaffolds are of significant interest in medicinal chemistry and material science due to their diverse biological and physicochemical properties. This compound features a cyclopropylethoxy substituent at the 4-position and a methyl group at the 2-position, a structure that is often explored in the development of pharmaceutical intermediates and agrochemicals. As a building block, it can be used in various cross-coupling reactions, functional group transformations, and as a precursor for more complex heterocyclic systems. Researchers may utilize this compound in hit-to-lead optimization campaigns, particularly when investigating structure-activity relationships (SAR) around the pyrimidine core. The product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(1-cyclopropylethoxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(9-3-4-9)13-10-5-6-11-8(2)12-10/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDPPOFYSBSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropylethoxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 1-cyclopropylethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The cyclopropylethoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of 1-cyclopropylethanol is replaced by the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropylethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the cyclopropylethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-(1-Cyclopropylethoxy)-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropylethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Functional Performance in Electronics

B4PyMPM, a 2-methylpyrimidine derivative, achieved a maximal external quantum efficiency (EQE) of 44.3% in blue phosphorescent OLEDs due to its dual role as a light-emitting and electron-transport layer . In contrast, pyridine-based compounds (e.g., 25, 28) are less commonly used in optoelectronics, likely due to their weaker electron-accepting capabilities .

Stability and Reactivity

  • For example, compound 29’s tert-butyl carbamate group may mitigate instability during purification, as evidenced by its higher yield (61%) compared to 28 .
  • Methyl Group Impact : The 2-methyl group in pyrimidines (e.g., B4PyMPM) enhances thermal stability, critical for OLED durability .

Biological Activity

4-(1-Cyclopropylethoxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methylpyrimidine and 1-cyclopropylethanol. The reaction is usually catalyzed by a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. This compound's unique structure, particularly the cyclopropylethoxy group, influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropylethoxy group enhances binding affinity, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions with target proteins.

Antiinflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. A study highlighted the inhibitory effects of similar compounds on cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The half-maximal inhibitory concentration (IC50) values for certain derivatives against COX-1 and COX-2 enzymes suggest that modifications in the pyrimidine structure can enhance anti-inflammatory efficacy .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
This compoundTBDTBD
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound CTBDTBD

Note: TBD indicates values that require further investigation specific to the compound .

Antimicrobial Activity

In addition to anti-inflammatory effects, preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrimidine derivatives, including this compound:

  • Study on Anti-inflammatory Effects : In vivo experiments demonstrated that certain pyrimidine derivatives significantly reduced carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in inflammatory pathways was assessed through various biochemical assays, reinforcing its potential therapeutic applications .

Q & A

Q. What are the optimal synthetic conditions for 4-(1-Cyclopropylethoxy)-2-methylpyrimidine, and how are impurities minimized?

Methodological Answer:

  • Key Steps :
    • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of cyclopropane or ethoxy groups .
    • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
    • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound ≥95% purity .
  • Common Impurities : Unreacted cyclopropylethanol or pyrimidine intermediates. Monitor via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • NMR : Use 1H^1H-NMR (δ 1.0–1.2 ppm for cyclopropane protons; δ 4.2–4.4 ppm for ethoxy group) and 13C^{13}C-NMR (δ 70–75 ppm for C-O-C linkage) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Retention time: 8.2 min under 60:40 acetonitrile:water .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 207.1) for molecular weight confirmation .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
    • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction mechanisms and kinetics be elucidated for the synthesis of this compound?

Methodological Answer:

  • Kinetic Studies : Use pseudo-first-order conditions with excess cyclopropylethanol. Monitor via in-situ FTIR (disappearance of pyrimidine C-Cl peak at 750 cm1^{-1}) .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for ethoxy substitution .
  • Isotope Labeling : 18O^{18}O-labeled ethanol to track oxygen incorporation into the product .

Q. How to resolve contradictions between NMR and HPLC data in purity assessment?

Methodological Answer:

  • Cross-Validation :
    • NMR Integration : Compare peak areas of cyclopropane protons (δ 1.0–1.2 ppm) vs. impurities.
    • Spiking Experiments : Add suspected impurities (e.g., cyclopropylethanol) to the sample and monitor HPLC retention shifts .
  • Advanced Techniques : Use 2D NMR (HSQC, COSY) to confirm connectivity and rule out overlapping signals .

Q. What computational strategies enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • QSAR Modeling : Train models on pyrimidine derivatives’ logP, polar surface area, and IC50_{50} data to predict ADMET properties .
  • Docking Studies : Use AutoDock Vina to screen derivatives against EGFR (PDB ID: 1M17). Prioritize compounds with ΔG < -8 kcal/mol .
  • MD Simulations : Simulate ligand-receptor binding stability over 100 ns to assess residence time .

Q. What challenges arise when scaling synthesis from lab to pilot scale?

Methodological Answer:

  • Heat Transfer : Optimize stirring rates and reactor geometry to manage exothermic ethoxy substitution .
  • Solvent Recovery : Implement distillation systems for hexane/EtOAC reuse (≥90% recovery) .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real time .

Q. How does the cyclopropylethoxy group influence interactions with biological targets?

Methodological Answer:

  • Steric Effects : Cyclopropane’s rigidity may hinder binding in shallow enzyme pockets (e.g., COX-2) .
  • Hydrophobicity : LogP increases by ~0.5 compared to methoxy analogs, enhancing membrane permeability .
  • Metabolic Stability : Test in liver microsomes; cyclopropane reduces oxidative metabolism (t1/2_{1/2} > 2 hrs) .

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